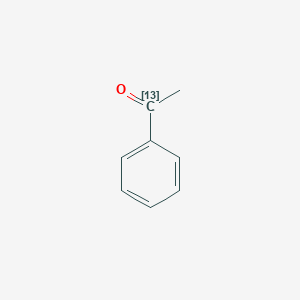

乙酰苯酮-α-13C

概述

描述

Acetophenone-alpha-13C is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 121.14 g/mol. The purity is usually 95%.

The exact mass of the compound Acetophenone-alpha-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetophenone-alpha-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone-alpha-13C including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

α-溴化在连续流动微反应器中

乙酰苯酮的α-溴化反应已成功地从已知的间歇操作方法转变为连续流动工艺,产率为99% . 此过程是在市售的微反应器系统中进行的 . 连续流动中采用的封闭系统与传统的间歇合成相比具有额外的优势,因为高毒性和腐蚀性的溴以固有的安全方式处理 .

α-溴酮的合成

α-溴酮的合成是有机化学中一个有用的反应,因为它提供了一条通过溴取代获得单α-取代酮的便捷途径 . 它还导致了各种杂环化合物,如噻唑 ,咪唑[1,2-a]-化合物 ,以及通过Bischler-Möhlau合成得到的吲哚 .

实验教学

羰基化合物的α-溴化反应是有机化学领域的一个重要课题 . 然而,由于缺乏合适的溴化试剂,该反应在本科有机化学实验中的应用受到限制 . 在一项研究中,三位大三本科生在老师的指导下成功地进行了一项创新的实验

作用机制

Target of Action

Acetophenone-alpha-13C, also known as 1-phenyl(113C)ethanone, is a simple organic compound that has been found to interact with various microorganisms . It has been reported to have antifungal effects, with acetophenone derivatives showing inhibitory effects against several fungi . The primary targets of Acetophenone-alpha-13C are therefore these fungi, and the compound acts by disrupting their growth and development .

Mode of Action

The interaction of Acetophenone-alpha-13C with its targets involves changes in the permeability of the cell membrane of the fungi . This disruption in the cell membrane affects the growth of the hyphae, leading to the death of the fungi . The compound’s mode of action is therefore primarily fungicidal.

Biochemical Pathways

Acetophenone-alpha-13C affects the amino acids and short-chain fatty acid metabolism pathways . The compound’s interaction with these pathways results in the production of metabolites that are involved in various biological processes. For instance, acetophenone derivatives have been found to be involved in the synthesis of various natural products and pharmaceuticals .

Result of Action

The primary result of the action of Acetophenone-alpha-13C is the inhibition of fungal growth . By disrupting the cell membrane and affecting the growth of the hyphae, the compound causes the death of the fungi . This antifungal activity makes Acetophenone-alpha-13C a potential candidate for the development of new antifungal agents.

Action Environment

The action, efficacy, and stability of Acetophenone-alpha-13C can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Additionally, the presence of other substances can influence the compound’s action. For example, the presence of bromine can lead to autocatalytic decomposition, which can affect the compound’s action .

安全和危害

未来方向

There is potential for Acetophenone-alpha-13C to be used in the development of new pesticides with novel structures and unique mechanisms of action . It can also be used as a tracer for quantitation during the drug development process .

Relevant Papers There are several papers that provide more information on Acetophenone-alpha-13C. For instance, a paper titled “Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions” discusses the biological, allelochemical, and chemical properties of acetophenone . Another paper titled “A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade” provides details on its biogenesis and chemical synthesis .

生化分析

Biochemical Properties

Acetophenone-alpha-13C is involved in multiple interactions with various biomolecules. It has been observed to enrich in cecum contents in the amino acids and short-chain fatty acid metabolism pathways . The compound interacts with enzymes, proteins, and other biomolecules, playing a crucial role in these biochemical reactions .

Cellular Effects

The effects of Acetophenone-alpha-13C on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Acetophenone-alpha-13C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Acetophenone-alpha-13C over time in laboratory settings have been observed. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Acetophenone-alpha-13C vary with different dosages in animal models

Metabolic Pathways

Acetophenone-alpha-13C is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Acetophenone-alpha-13C within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of Acetophenone-alpha-13C and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

1-phenyl(113C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10383-88-7 | |

| Record name | 1-phenyl(1-13C)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

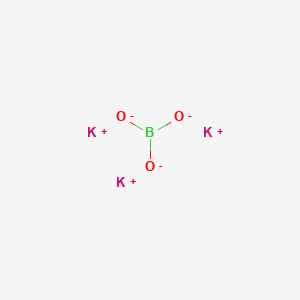

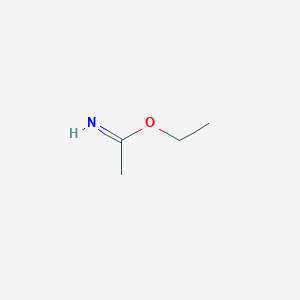

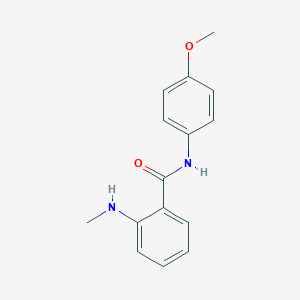

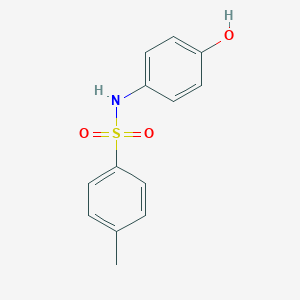

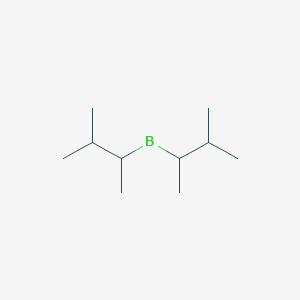

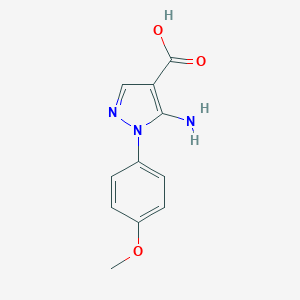

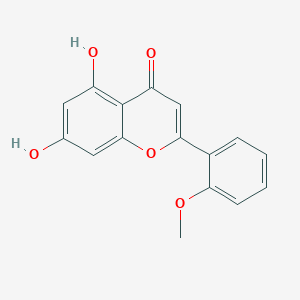

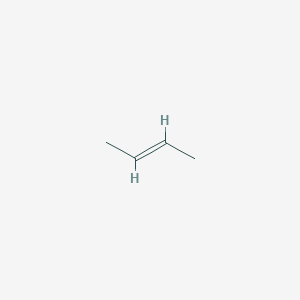

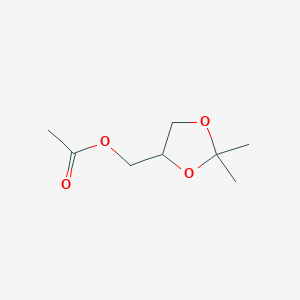

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。